Cecropin P1
Overview
Description
Cecropin P1 is an antimicrobial peptide originally isolated from the parasitic nematode Ascaris suum, which is found in pig intestines . This 31-residue cationic peptide has been extensively studied for its strong antimicrobial activity against both Gram-positive and Gram-negative bacteria . This compound has also shown potential in antiviral and anticancer treatments .
Mechanism of Action
Target of Action
Cecropin P1, an antimicrobial peptide, primarily targets the cell membranes of bacteria . It has been found to exhibit strong antimicrobial activity against both Gram-positive and Gram-negative bacteria . In addition, it also shows antiviral activity, inhibiting viruses like PRRSV .
Mode of Action
The mode of action of this compound is often referred to as a “carpet-like” mechanism . In this process, the charged antimicrobial peptide aligns on the outside of the bacterial cell’s membrane and destabilizes the packing of the lipid bilayer . This destabilization eventually leads to the breakdown of the membrane . Furthermore, this compound, like other cecropins, kills bacteria by lysis .
Biochemical Pathways
This compound affects the integrity of the bacterial cell membrane, leading to its lysis . This disruption of the cell membrane alters its permeability and fluidity, eventually leading to cell necrosis . Additionally, this compound can induce cells to produce excessive reactive oxygen species, causing changes in the mitochondrial membrane potential .
Pharmacokinetics
The peptide’s antimicrobial activity is known to be dose-dependent, requiring more peptide to kill more cells .
Result of Action
The primary result of this compound’s action is the death of the targeted bacterial cells. The peptide causes the cell wall to become rough and nicked, eventually leading to the death of the bacteria . In addition, the induced changes in the cell membrane lead to cell necrosis .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been found that the peptide has strong thermal stability, acid stability, and pepsin stability . In an alkaline environment and in the presence of pancreatin, the antibacterial activity of this compound significantly decreases . Furthermore, the synergistic effect of ultrasonication and antimicrobial action of this compound has been shown to drastically improve microbial deactivation by increasing the peptide’s ability for pore formation in cell membranes .
Biochemical Analysis
Biochemical Properties
Cecropin P1 interacts with various biomolecules, particularly those found in bacterial cell membranes . It has been shown to have a synergistic effect with ultrasonication in the deactivation of Escherichia coli O157:H7 . The antimicrobial action of this compound is enhanced by its ability to form pores in cell membranes .
Cellular Effects
This compound exerts significant effects on bacterial cells. It disrupts cell function by forming pores in the cell membrane, leading to cell death . This peptide does not only affect the cell membrane integrity but also influences cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the bacterial cell membrane. It binds to the membrane and forms pores, disrupting the cell’s normal function . This pore formation is a key aspect of this compound’s antimicrobial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, a study found that the combination of ultrasonication and this compound was more efficient at reducing cell density when applied for one minute .
Metabolic Pathways
This compound is involved in the disruption of bacterial metabolic pathways. By forming pores in the cell membrane, it disrupts the normal flow of metabolites, leading to cell death .
Transport and Distribution
Its ability to bind to and disrupt cell membranes suggests that it may be distributed throughout tissues where bacterial cells are present .
Subcellular Localization
The subcellular localization of this compound is primarily at the cell membrane, where it exerts its antimicrobial effects
Preparation Methods
Synthetic Routes and Reaction Conditions
Cecropin P1 can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis involves the use of protected amino acids to prevent unwanted side reactions. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound can be achieved through recombinant DNA technology. This involves inserting the gene encoding this compound into a suitable expression system, such as Escherichia coli, to produce the peptide in large quantities . The recombinant peptide is then purified using techniques such as affinity chromatography and high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Cecropin P1 primarily undergoes interactions with bacterial cell membranes, leading to membrane disruption and cell lysis . It does not typically undergo traditional chemical reactions such as oxidation, reduction, or substitution.
Common Reagents and Conditions
The primary reagents involved in the synthesis of this compound are protected amino acids, coupling reagents (e.g., HBTU, HATU), and deprotecting agents (e.g., trifluoroacetic acid) . The synthesis is carried out under mild conditions to preserve the integrity of the peptide chain .
Major Products Formed
The major product formed from the synthesis of this compound is the peptide itself. During its interaction with bacterial membranes, the major outcome is the disruption of the membrane, leading to bacterial cell death .
Scientific Research Applications
Cecropin P1 has a wide range of scientific research applications:
Comparison with Similar Compounds
Cecropin P1 is part of the cecropin family of antimicrobial peptides, which includes other members such as Cecropin A, Cecropin B, and Cecropin D . Compared to these peptides, this compound has a unique origin from the parasitic nematode Ascaris suum and exhibits strong activity against a broad spectrum of bacteria . Other similar compounds include Melittin, Pexiganan, and PA-13, which also exhibit antimicrobial properties but differ in their amino acid sequences and specific mechanisms of action .
Properties
IUPAC Name |
(4S)-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[[2-[[2-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C147H253N45O43/c1-18-75(9)113(140(229)167-81(15)120(209)188-114(76(10)19-2)141(230)168-82(16)121(210)189-115(77(11)20-3)142(231)178-94(47-50-106(154)198)123(212)164-66-108(200)163-68-110(202)192-60-36-46-105(192)139(228)179-97(145(234)235)45-35-59-161-147(158)159)187-109(201)67-165-124(213)95(48-51-111(203)204)176-138(227)104(72-196)186-143(232)116(78(12)21-4)190-130(219)93(44-34-58-160-146(156)157)174-127(216)90(41-26-31-55-150)172-125(214)88(39-24-29-53-148)170-118(207)79(13)166-136(225)102(70-194)184-135(224)101(64-107(155)199)183-129(218)96(49-52-112(205)206)177-132(221)98(61-73(5)6)181-128(217)91(42-27-32-56-151)173-126(215)89(40-25-30-54-149)171-119(208)80(14)169-144(233)117(83(17)197)191-131(220)92(43-28-33-57-152)175-137(226)103(71-195)185-133(222)99(62-74(7)8)182-134(223)100(180-122(211)86(153)69-193)63-84-65-162-87-38-23-22-37-85(84)87/h22-23,37-38,65,73-83,86,88-105,113-117,162,193-197H,18-21,24-36,39-64,66-72,148-153H2,1-17H3,(H2,154,198)(H2,155,199)(H,163,200)(H,164,212)(H,165,213)(H,166,225)(H,167,229)(H,168,230)(H,169,233)(H,170,207)(H,171,208)(H,172,214)(H,173,215)(H,174,216)(H,175,226)(H,176,227)(H,177,221)(H,178,231)(H,179,228)(H,180,211)(H,181,217)(H,182,223)(H,183,218)(H,184,224)(H,185,222)(H,186,232)(H,187,201)(H,188,209)(H,189,210)(H,190,219)(H,191,220)(H,203,204)(H,205,206)(H,234,235)(H4,156,157,160)(H4,158,159,161)/t75-,76-,77-,78-,79-,80-,81-,82-,83+,86-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,113-,114-,115-,116-,117-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIVBYDFWSFUFP-RJLJEYQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C147H253N45O43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10154846 | |
Record name | Cecropin P1-LI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10154846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3338.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125667-96-1 | |
Record name | Cecropin P1-LI | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125667961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cecropin P1-LI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10154846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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